6beta-Naltrexol

Beschreibung

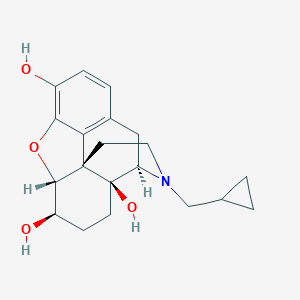

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-(cyclopropylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-PYIJOLGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@@H]1O)OC5=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197942 | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49625-89-0, 20410-98-4 | |

| Record name | β-Naltrexol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49625-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6alpha-Naltrexol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020410984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049625890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6beta-Hydroxynaltrexone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20410-98-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 49625-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6.BETA.-NALTREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0W963M37T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6beta-Naltrexol mechanism of action on mu-opioid receptors

An In-Depth Technical Guide to the Mechanism of Action of 6β-Naltrexol on Mu-Opioid Receptors

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

6β-Naltrexol, the major and active metabolite of naltrexone, presents a unique and nuanced pharmacological profile at the mu-opioid receptor (MOR) that distinguishes it from its parent compound and other classical opioid antagonists.[1] This guide provides a detailed technical exploration of its mechanism of action, moving beyond simple classification to dissect its molecular interactions, functional consequences, and impact on downstream signaling pathways. We will elucidate the core concept of 6β-naltrexol's neutral antagonism, contrasting it with the inverse agonism of naltrexone, and explore the implications of this distinction for therapeutic applications, particularly concerning the mitigation of precipitated withdrawal symptoms.[2][3] This document synthesizes binding affinity data, functional assay results, and detailed experimental protocols to offer a comprehensive resource for professionals engaged in opioid research and pharmacology.

Molecular Interaction: Binding Characteristics at the Mu-Opioid Receptor

The initial step in the action of any ligand is its physical interaction with the receptor. For 6β-naltrexol, this is characterized by high-affinity, selective, and competitive binding at the MOR.

Receptor Binding Affinity and Selectivity

6β-naltrexol binds with high affinity to the mu-opioid receptor, showing marked selectivity over the kappa- (KOR) and delta- (DOR) opioid receptors.[1] Its binding affinity (Ki), a measure of the concentration required to occupy 50% of receptors, is in the low nanomolar range for the MOR. While its affinity for the MOR is approximately half that of its parent compound, naltrexone, its plasma concentrations during naltrexone therapy can be 10- to 30-fold higher, making its contribution to opioid receptor blockade significant.[1]

The table below summarizes the binding affinities of 6β-naltrexol for the three primary opioid receptors.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. MOR |

| Mu-Opioid Receptor (MOR) | 2.12 nM[1] | - |

| Kappa-Opioid Receptor (KOR) | 7.24 nM[1] | 3.5-fold lower |

| Delta-Opioid Receptor (DOR) | 213 nM[1] | 100-fold lower |

Table 1: Opioid Receptor Binding Affinities of 6β-Naltrexol.

This binding profile establishes 6β-naltrexol as a potent and MOR-selective ligand. The structural similarities between 6β-naltrexol and naltrexone suggest they occupy a similar binding pocket within the receptor.[4]

Functional Activity: The Paradigm of Neutral Antagonism

The defining characteristic of 6β-naltrexol's mechanism of action is its function as a neutral antagonist , a significant departure from the inverse agonist activity of naltrexone and naloxone.[1][2] Understanding this distinction is critical to appreciating its unique pharmacological effects.

G Protein-Coupled Receptor (GPCR) States and Constitutive Activity

The mu-opioid receptor, like many GPCRs, can exist in at least two conformational states even in the absence of a ligand: an inactive state (R) and a spontaneously active state (R).[2][5] This ligand-free, basal signaling is known as constitutive activity (referred to as MOR-μ).[2]

-

Agonists (e.g., morphine, DAMGO) bind to and stabilize the active R* conformation, shifting the equilibrium towards R* and initiating downstream signaling.

-

Inverse Agonists (e.g., naltrexone, naloxone) bind preferentially to the inactive R state. By doing so, they not only block agonists but also actively suppress the basal, constitutive activity of the receptor, forcing the R*/R equilibrium back towards R.[2][6]

-

Neutral Antagonists (e.g., 6β-naltrexol) bind with equal affinity to both the inactive (R) and active (R*) states.[7] Consequently, they do not alter the basal equilibrium. They block the binding of both agonists and inverse agonists competitively but have no intrinsic efficacy of their own—positive or negative.[1][2]

The Mechanism of 6β-Naltrexol as a Neutral Antagonist

6β-Naltrexol competitively occupies the MOR binding site, preventing agonists from activating the receptor. However, crucially, it does not suppress the basal MOR-μ* signaling.[2][6] This lack of inverse agonist activity means it does not reduce the baseline level of receptor signaling that may be present, particularly in states of chronic opioid exposure where constitutive activity can be elevated.[2][7]

This property is believed to be the primary reason for 6β-naltrexol's significantly lower potential to precipitate opioid withdrawal symptoms compared to naltrexone.[1][3] In an opioid-dependent state, where the system has adapted to chronic agonist presence and may exhibit elevated MOR-μ* activity, the abrupt suppression of this basal tone by an inverse agonist like naltrexone can trigger a severe withdrawal syndrome.[6] 6β-naltrexol, by blocking agonist effects without disturbing this basal activity, provides a "softer" antagonism.[3]

Impact on Downstream Signaling Pathways

The functional activity of 6β-naltrexol is manifested through its modulation of the canonical signaling pathways downstream of the mu-opioid receptor.

G Protein (Gi/o) Coupling and cAMP Modulation

The MOR primarily couples to inhibitory G proteins of the Gi/o family.[8] Agonist activation of the MOR leads to:

-

Dissociation of the Gαi/o subunit from the Gβγ dimer.

-

The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC).

-

Inhibition of AC leads to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[9]

As a neutral antagonist, 6β-naltrexol prevents agonist-induced inhibition of adenylyl cyclase. However, it does not affect the basal levels of cAMP on its own.[7] In opioid-dependent cells, chronic agonist exposure leads to a compensatory upregulation of the adenylyl cyclase system. When an antagonist is introduced, it blocks the tonic inhibition from the agonist, resulting in a rapid and large "overshoot" in cAMP production. Studies have shown that 6β-naltrexol, naltrexone, and naloxone all precipitate a similar degree of cAMP overshoot in opioid-dependent cells, confirming their ability to block agonist activity.[7] The key distinction remains that 6β-naltrexol does so without demonstrating inverse agonism in assays measuring basal G-protein activation (like GTPγS binding).[7]

β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin1 and β-arrestin2).[10] β-arrestin recruitment serves two primary functions:

-

Desensitization: It sterically hinders further G protein coupling, terminating the signal.[10]

-

Internalization and Signaling: It acts as a scaffold for other proteins, initiating receptor endocytosis and triggering a separate wave of G protein-independent signaling.

The degree to which a ligand promotes G protein signaling versus β-arrestin recruitment is known as "biased signaling."[11] For example, morphine is known to be a poor recruiter of β-arrestin compared to other agonists like DAMGO.[12] While direct, high-resolution studies on 6β-naltrexol's specific effect on β-arrestin recruitment are less prevalent in the literature compared to its G-protein effects, its classification as a neutral antagonist suggests it would not independently promote or inhibit β-arrestin recruitment. It would be expected to competitively block agonist-induced β-arrestin recruitment.

The diagram below illustrates the differential effects of agonists, inverse agonists, and 6β-naltrexol on the MOR.

Caption: Differential effects of ligands on MOR states and signaling.

Experimental Methodologies for Characterization

The characterization of 6β-naltrexol's mechanism relies on a suite of in vitro pharmacological assays. Understanding these protocols is essential for interpreting the data and designing further research.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of 6β-naltrexol for the mu-opioid receptor.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," 6β-naltrexol) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]-DAMGO or [³H]-diprenorphine) from receptor-expressing cell membranes. The concentration of the competitor that displaces 50% of the radioligand is the IC50, which is then used to calculate the Ki value.[13][14]

Step-by-Step Protocol:

-

Membrane Preparation: Homogenize cells or tissues (e.g., CHO or HEK293 cells stably expressing human MOR) in an ice-cold lysis buffer.[15] Centrifuge to pellet the membranes, then wash and resuspend the pellet in a binding buffer. Determine the protein concentration using a suitable method like a BCA assay.[15]

-

Assay Setup (96-well plate):

-

Total Binding: Add binding buffer, a fixed concentration of radioligand (e.g., 1-2 nM [³H]-DAMGO), and the membrane suspension.[13]

-

Non-specific Binding (NSB): Add a high concentration of a non-radiolabeled, potent opioid ligand (e.g., 10 µM naloxone) to saturate all specific binding sites, followed by the radioligand and membrane suspension.[12]

-

Competition Binding: Add varying concentrations of 6β-naltrexol, the fixed concentration of radioligand, and the membrane suspension.[13]

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to allow the binding to reach equilibrium.[15]

-

Filtration: Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C).[12][15] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of 6β-naltrexol to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Causality: The rapid filtration and cold washing are critical to prevent the dissociation of the radioligand from the receptor once equilibrium is reached, ensuring an accurate measurement of the bound state. The inclusion of NSB wells is essential to quantify and subtract the portion of radioactivity that is not specifically bound to the MOR.

Caption: Workflow for a Radioligand Competition Binding Assay.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activity of 6β-naltrexol by quantifying its effect on G protein activation.

Principle: This is a functional assay that measures the first step in signal transduction: G protein activation.[16] In the presence of an agonist, the Gα subunit releases GDP and binds GTP. The assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds tightly to activated Gα subunits. The amount of incorporated radioactivity is directly proportional to the level of G protein activation.[16][17]

Step-by-Step Protocol:

-

Membrane Preparation: Prepare MOR-expressing cell membranes as described in the binding assay protocol.

-

Assay Setup (96-well plate): Prepare an assay buffer containing MgCl₂, NaCl, and a fixed concentration of GDP (e.g., 30 µM) to maintain basal G protein state.[17]

-

Basal Binding: Add membranes, assay buffer, and [³⁵S]GTPγS.

-

Agonist-Stimulated Binding: Add a full agonist (e.g., DAMGO) at a saturating concentration, membranes, buffer, and [³⁵S]GTPγS. This defines the maximum response.

-

Antagonist/Inverse Agonist Test: Add varying concentrations of 6β-naltrexol, membranes, buffer, and [³⁵S]GTPγS to measure its effect on basal binding. To test for antagonism, pre-incubate 6β-naltrexol with membranes before adding a fixed concentration of an agonist (e.g., DAMGO EC₅₀) and [³⁵S]GTPγS.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.[17]

-

Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters, similar to the binding assay.[17]

-

Quantification: Measure the filter-bound radioactivity using a scintillation counter.

-

Data Analysis:

-

To assess for agonist/inverse agonist activity, plot the % stimulation over basal against the log concentration of 6β-naltrexol. A neutral antagonist will show no change from basal levels.[7] An inverse agonist would show a decrease below basal.

-

To assess for antagonism, plot the % inhibition of agonist-stimulated activity against the log concentration of 6β-naltrexol to determine its potency as an antagonist (IC50 or Ke).

-

Causality: The use of a non-hydrolyzable GTP analog is crucial; it "traps" the G protein in an active, radiolabeled state, allowing for accumulation and measurement. GDP is included to ensure that the binding of [³⁵S]GTPγS is dependent on receptor-catalyzed nucleotide exchange rather than non-specific binding to empty nucleotide pockets.[17]

cAMP Accumulation Assay

Objective: To measure the functional consequence of Gαi activation by quantifying changes in intracellular cAMP levels.

Principle: This is a whole-cell assay that measures the downstream effect of MOR activation. Since MOR activation inhibits adenylyl cyclase, the assay is typically run by first stimulating AC with an agent like forskolin and then measuring the ability of an opioid agonist to reduce this stimulated cAMP production.[18] To test an antagonist, one measures its ability to block the agonist-induced reduction of cAMP.

Step-by-Step Protocol:

-

Cell Culture: Plate HEK293-MOR cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-treat cells with the test compound (6β-naltrexol) for a short period.

-

Stimulation: Add a mixture containing:

-

Incubation: Incubate at 37°C for 10-20 minutes.[18]

-

Lysis and Detection: Lyse the cells and measure the accumulated cAMP using a detection kit, commonly based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[18][19]

-

Data Analysis: Calculate the amount of cAMP produced in each condition. Plot the % inhibition of the forskolin-stimulated response versus agonist concentration. For antagonist studies, determine the shift in the agonist dose-response curve caused by 6β-naltrexol.

Causality: The PDE inhibitor is essential for creating a robust assay window. Without it, the newly synthesized cAMP would be rapidly degraded, making it difficult to measure the inhibitory effect of MOR activation accurately.

Conclusion and Future Directions

6β-Naltrexol's mechanism of action as a neutral antagonist at the mu-opioid receptor provides a compelling example of how subtle differences in ligand-receptor interaction can lead to profound differences in pharmacological profile. Its ability to competitively block opioid agonists without suppressing the receptor's basal constitutive activity distinguishes it from classical inverse agonists like naltrexone and is the likely basis for its reduced propensity to induce withdrawal.[1][2][3] This profile makes it an intriguing molecule for therapeutic strategies where opioid blockade is desired without the harsh effects of inverse agonism.

Future research should focus on obtaining high-resolution structural data of 6β-naltrexol bound to the MOR to elucidate the specific molecular determinants of its neutral antagonism. Furthermore, a detailed characterization of its effects on the β-arrestin signaling and receptor trafficking pathways will be crucial for a complete understanding of its cellular effects and for exploring its potential as a biased antagonist.

References

A complete, numbered list of all sources cited in the text, including the title, source, and a valid, clickable URL for verification.

-

6β-Naltrexol - Wikipedia. [Link]

-

Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors in Analgesia and Addiction - MDPI. [Link]

-

What is the mechanism of action for naltrexone? - Drugs.com. [Link]

-

Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - NIH. [Link]

-

GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. [Link]

-

Mixed Kappa/Mu Opioid Receptor Agonists: The 6β-Naltrexamines - PMC. [Link]

-

Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - NIH. [Link]

-

Characterization of 6α- and 6β-N-Heterocyclic Substituted Naltrexamine Derivatives as Novel Leads to Development of Mu Opioid Receptor Selective Antagonists - PubMed Central. [Link]

-

Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor - PMC - NIH. [Link]

-

Mu-opioid receptor - Wikipedia. [Link]

-

Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed. [Link]

-

What is the mechanism of action of Naltrexone (opioid receptor antagonist)? - Dr.Oracle. [Link]

-

Schedules of Controlled Substances: Removal of 6β-naltrexol From Control. [Link]

-

6beta-naltrexol preferentially antagonizes opioid effects on gastrointestinal transit compared to antinociception in mice | Request PDF - ResearchGate. [Link]

-

Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed. [Link]

-

Pharmacological properties of naltrexone and 6β-naltrexol. - ResearchGate. [Link]

-

Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - NIH. [Link]

-

Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife. [Link]

-

Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - NIH. [Link]

-

Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors in Analgesia and Addiction. - National Genomics Data Center (CNCB-NGDC). [Link]

-

Neutral antagonist activity of naltrexone and 6 beta-naltrexol in naive and opioid-dependent C6 cells expressing a mu-opioid receptor - RTI International. [Link]

-

Binding studies of selected compounds on the opioid sensors and... - ResearchGate. [Link]

-

Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias - PubMed Central. [Link]

-

β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PubMed Central. [Link]

-

Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles - ACS Publications. [Link]

-

GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. [Link]

-

Recent Advances in the Realm of Allosteric Modulators for Opioid Receptors for Future Therapeutics - PubMed Central. [Link]

-

Negative allosteric modulation of the µ-opioid receptor - bioRxiv. [Link]

-

Negative allosteric modulation of the μ-opioid receptor - ResearchGate. [Link]

-

β-arrestin2 recruitment to the MOR upon overexpression of a single... - ResearchGate. [Link]

-

Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists | Enzymlogic. [Link]

-

Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - NIH. [Link]

-

G-Protein Biased Mu-Opioid Receptor Ligands - MedCentral. [Link]

Sources

- 1. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Federal Register :: Schedules of Controlled Substances: Removal of 6β-naltrexol From Control [federalregister.gov]

- 4. Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-Free Signaling of G-Protein-Coupled Receptors: Relevance to μ Opioid Receptors in Analgesia and Addiction. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. researchgate.net [researchgate.net]

- 7. Neutral antagonist activity of naltrexone and 6β-naltrexol in naïve and opioid-dependent C6 cells expressing a µ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medcentral.com [medcentral.com]

- 12. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. revvity.com [revvity.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

A Technical Guide to the Synthesis and Purification of 6β-Naltrexol for Research Applications

This guide provides a detailed technical overview of the synthesis and purification of 6β-naltrexol, a primary active metabolite of the opioid antagonist naltrexone.[1][2] For researchers in pharmacology and drug development, access to a pure, well-characterized supply of this compound is critical for investigating its distinct pharmacological profile and potential therapeutic applications. Unlike its parent compound, 6β-naltrexol acts as a neutral antagonist at the µ-opioid receptor, a property that makes it a valuable tool in opioid research.[2][3]

This document outlines a robust and reproducible methodology for the chemical synthesis of 6β-naltrexol from commercially available naltrexone, followed by a comprehensive purification strategy to isolate the desired 6β-epimer from the reaction mixture. All protocols are designed to be self-validating through integrated analytical checkpoints.

Part 1: Stereoselective Synthesis of 6β-Naltrexol

The primary strategy for synthesizing 6β-naltrexol is the stereoselective reduction of the 6-keto group of naltrexone. The key challenge lies in controlling the stereochemistry of the resulting hydroxyl group, as the reaction can produce both the 6β- (beta) and 6α- (alpha) epimers.

Principle and Mechanistic Insight

The reduction of naltrexone is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon at the C6 position of the naltrexone molecule.[4][5][6] The stereochemical outcome of this reduction is influenced by the steric hindrance of the morphinan ring system. The hydride attack preferentially occurs from the less hindered equatorial face, leading to the formation of the axial 6β-hydroxyl group as the major product.

While methods using sodium borohydride can yield a mixture of epimers, often favoring the 6α-hydroxy epimer in an 85:15 ratio, more stereospecific methods have been developed.[7] One highly effective method utilizes formamidinesulfinic acid in an aqueous alkaline medium, which has been shown to stereospecifically reduce naltrexone to the 6β-hydroxy epimer with no detectable formation of the 6α epimer.[8] For the purposes of this guide, we will focus on the more common and accessible sodium borohydride method, followed by a robust purification scheme to isolate the desired 6β-naltrexol.

Detailed Experimental Protocol: Synthesis

Materials:

-

Naltrexone Hydrochloride

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Deionized Water (DI H₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

-

TLC Mobile Phase: Dichloromethane/Methanol/Ammonium Hydroxide (85:15:1)

Procedure:

-

Naltrexone Free Base Preparation: Dissolve Naltrexone HCl in a minimal amount of DI H₂O. Slowly add a saturated solution of NaHCO₃ with stirring until the pH of the solution is approximately 8-9. A white precipitate of the naltrexone free base will form.

-

Extraction: Extract the naltrexone free base into DCM (3x volumes). Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the naltrexone free base as a white solid.

-

Reduction Reaction: Dissolve the naltrexone free base in methanol. Cool the solution to 0°C in an ice bath.

-

Addition of Reducing Agent: Add NaBH₄ portion-wise to the cooled, stirring solution over 30 minutes. The molar ratio of NaBH₄ to naltrexone should be approximately 2:1 to ensure complete reduction.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC. The product, 6β-naltrexol, will have a different Rf value than the starting material, naltrexone.

-

Quenching the Reaction: Once the reaction is complete (typically 2-4 hours), slowly add DI H₂O to quench the excess NaBH₄.

-

Workup: Remove the methanol in vacuo. Extract the aqueous residue with DCM (3x volumes). Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product as a white or off-white solid. This crude product will be a mixture of 6β-naltrexol, 6α-naltrexol, and any unreacted naltrexone.

Part 2: Purification of 6β-Naltrexol

The critical step in obtaining research-grade 6β-naltrexol is the efficient separation of the desired epimer from the 6α-naltrexol and residual naltrexone. This is best achieved through a combination of column chromatography and recrystallization.

Chromatographic Separation

Preparative column chromatography is a highly effective method for separating the naltrexol epimers.[7]

Materials:

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Eluent: A gradient of Methanol in Dichloromethane (e.g., 0% to 10% MeOH in DCM) with a small amount of ammonium hydroxide (e.g., 0.1%) to prevent peak tailing.

-

Fraction collection tubes

-

TLC supplies for fraction analysis

Procedure:

-

Column Packing: Prepare a silica gel column using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

-

Elution: Begin elution with the starting mobile phase (e.g., 100% DCM with 0.1% NH₄OH) and gradually increase the polarity by increasing the percentage of methanol.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure 6β-naltrexol. The two epimers will have distinct Rf values.

-

Pooling and Concentration: Combine the fractions containing the pure 6β-naltrexol and concentrate them in vacuo to yield the purified product.

Final Purification by Recrystallization

To achieve the highest purity, a final recrystallization step is recommended.

Procedure:

-

Dissolve the purified 6β-naltrexol from the chromatography step in a minimal amount of a hot solvent, such as methanol or ethanol.[9]

-

Slowly add a less polar co-solvent (an anti-solvent), such as cyclopentyl methyl ether, until the solution becomes slightly turbid.[10]

-

Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold co-solvent, and dry under vacuum.

Part 3: Characterization and Quality Control

The identity, purity, and stereochemistry of the final 6β-naltrexol product must be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Purity should be assessed by HPLC, ideally using a C18 column with a mobile phase consisting of a gradient of acetonitrile or methanol in water with a modifier like formic acid.[11][12] The purity should exceed 98% for research applications.

-

Mass Spectrometry (MS): Confirmation of the molecular weight (343.42 g/mol ) should be obtained using techniques like LC-MS/MS.[11][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure and, critically, the stereochemistry of the 6-hydroxyl group.[14] The chemical shifts and coupling constants of the protons on and near the C6 position will be distinct for the 6β and 6α epimers.

Data Summary

| Parameter | Expected Value | Analytical Method |

| Molecular Formula | C₂₀H₂₅NO₄ | - |

| Molecular Weight | 343.42 g/mol | Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Purity | > 98% | HPLC |

| Identity | Conforms to reference spectra | NMR Spectroscopy |

Diagrams and Workflows

Chemical Synthesis Workflow

Caption: Simplified mechanism of naltrexone reduction.

References

-

Porter, S.J., Somogyi, A.A., & White, J.M. (2000). Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol. British Journal of Clinical Pharmacology, 50(5), 465-471. [Link]

-

Porter, S.J., Somogyi, A.A., & White, J.M. (2000). Kinetics and inhibition of the formation of 6beta-naltrexol from naltrexone in human liver cytosol. PubMed. [Link]

-

Drug Enforcement Administration. (2019). Schedules of Controlled Substances: Removal of 6β-naltrexol From Control. Federal Register. [Link]

-

Chatterjie, N., & Inturrisi, C.E. (1975). Metabolic Reduction of Naltrexone. I. Synthesis, Separation and Characterization of Naloxone and Naltrexone Reduction Products and Qualitative Assay of Urine and Bile Following Administration of Naltrexone, Alpha-Naltrexol, or Beta-Naltrexol. PubMed. [Link]

-

Wikipedia. 6β-Naltrexol. [Link]

-

Chatterjie, N., Inturrisi, C.E., Dayton, H.B., & Blumberg, H. (1975). Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone. PubMed. [Link]

-

Chatterjie, N., Inturrisi, C.E., Dayton, H.B., & Blumberg, H. (1975). Stereospecific synthesis of the 6. beta. -hydroxy metabolites of naltrexone and naloxone. Journal of Medicinal Chemistry. [Link]

-

Brine, G.B., Bondeson, V.C., Carroll, F.I., Welch, C.D., & Brine, D.R. (1978). C-13 NUCLEAR MAGNETIC-RESONANCE IDENTIFICATION OF 2-HYDROXY-3-0-METHYL-6-BETA-NALTREXOL AS A MINOR NALTREXONE METABOLITE. Scilit. [Link]

-

Wiesner, L., Bester, M.J., Lesch, A., & Verster, J.C. (2009). Determination of naltrexone and 6β-naltrexol in human blood: Comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. ResearchGate. [Link]

-

Wiesner, L., Bester, M.J., Lesch, A., & Verster, J.C. (2009). Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection. PubMed. [Link]

-

Monti, K.M., Foltz, R.L., & Chinn, D.M. (1991). Determination of Naltrexone and 6- -Naltrexol in Plasma by Solid-Phase Extraction and Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate. [Link]

-

Coulter, C., & Taruc, M. (2016). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. LCGC International. [Link]

- Dam, J., Halama, A., & Jedlicka, A. (2020). Method for isolation and purification of naltrexone.

-

Monti, K.M., Foltz, R.L., & Chinn, D.M. (1991). Analysis of naltrexone and 6-beta-naltrexol in plasma and urine by gas chromatography/negative ion chemical ionization mass spectrometry. PubMed. [Link]

-

Greiner, T., Lomas, L.M., & France, C.P. (2006). Comparison of naltrexone, 6alpha-naltrexol, and 6beta-naltrexol in morphine-dependent and in nondependent rhesus monkeys. PubMed. [Link]

-

Fábián, L., Kálmán, A., Argay, G., & Fülöp, F. (2017). Crystal structure of naltrexone chloride solvates with ethanol, propan-2-ol, and 2-methylpropan-2-ol. ResearchGate. [Link]

- Childs, S.L., & Zaworotko, M.J. (2008). Crystalline and amorphous forms of naltrexone hydrochloride.

-

Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

Wikipedia. Naltrexone. [Link]

-

Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

-

Coulter, C., & Taruc, M. (2016). A Rapid, Selective, and Sensitive Method for the Analysis of Naltrexone and 6β-Naltrexol in Urine. Spectroscopy Online. [Link]

-

Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

St-Jean, M., Gauthier, S., & Levesque, D. (1985). X-ray crystal structure of the opioid ligand naltrexonazine. PubMed. [Link]

-

MDPI. (2020). Molecular Basis of Inhibitory Mechanism of Naltrexone and Its Metabolites through Structural and Energetic Analyses. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

- 1. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Metabolic reduction of naltrexone. I. Synthesis, separation and characterization of naloxone and naltrexone reduction products and qualitative assay of urine and bile following administration of naltrexone, alpha-naltrexol, or beta-naltrexol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereospecific synthesis of the 6beta-hydroxy metabolites of naltrexone and naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US11161853B2 - Method for isolation and purification of naltrexone - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Determination of naltrexone and 6beta-naltrexol in human blood: comparison of high-performance liquid chromatography with spectrophotometric and tandem-mass-spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Federal Register :: Schedules of Controlled Substances: Removal of 6β-naltrexol From Control [federalregister.gov]

- 14. scilit.com [scilit.com]

Topic: In Vitro Characterization of 6β-Naltrexol Binding Affinity

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Rationale for Rigorous Characterization

6β-naltrexol is not merely an inert byproduct; it is the major and pharmacologically active metabolite of naltrexone, a cornerstone therapy for opioid and alcohol use disorders.[1][2] During naltrexone therapy, 6β-naltrexol is present at concentrations 10- to 30-fold higher than the parent drug, making its interaction with opioid receptors a critical component of the overall clinical effect.[3] A precise understanding of its binding affinity is therefore indispensable for developing more nuanced therapeutic strategies and for accurately modeling the in vivo pharmacology of naltrexone. This guide provides the technical framework and field-proven insights necessary to perform this characterization with the highest degree of scientific rigor.

Section 1: The Scientific Framework of Competitive Receptor Binding

The interaction between a ligand and a receptor is governed by the law of mass action. The fundamental measure of this interaction is the equilibrium dissociation constant (Kd), which represents the ligand concentration required to occupy 50% of the receptors at equilibrium. A lower Kd signifies a higher affinity.

Directly measuring the Kd of an unlabeled compound like 6β-naltrexol is impractical. We therefore employ an indirect approach: the competitive radioligand binding assay.[4][5] This technique is the gold standard for determining the binding affinity of unlabeled test compounds.[6] The principle is elegant and powerful: we measure the ability of 6β-naltrexol to displace a high-affinity radiolabeled ligand from the target receptor. The concentration of 6β-naltrexol that displaces 50% of the specifically bound radioligand is the IC50 (50% inhibitory concentration).

However, the IC50 is not an absolute measure of affinity; its value is dependent on the concentration and Kd of the radioligand used in the assay.[7] To derive a true measure of affinity—the inhibition constant (Ki)—we must apply the Cheng-Prusoff equation .[8] This equation corrects for the experimental conditions, yielding a value that can be directly compared across different studies.[8]

The Cheng-Prusoff Equation: Ki = IC50 / (1 + ([L]/Kd))

-

Ki: The inhibition constant for the test compound (6β-naltrexol). This is the intrinsic measure of its binding affinity.

-

IC50: The experimentally determined concentration of 6β-naltrexol that inhibits 50% of specific radioligand binding.

-

[L]: The molar concentration of the radioligand used in the assay.

-

Kd: The equilibrium dissociation constant of the radioligand for the receptor.

Causality Explained: The necessity of this equation stems from the competitive nature of the assay. The radioligand and the test compound are competing for the same binding site. A higher concentration of the radioligand will require a higher concentration of the test compound to achieve 50% displacement. The Cheng-Prusoff equation mathematically accounts for this competition to isolate the intrinsic affinity (Ki) of the test compound.

Opioid Receptor Signaling Context

To appreciate the functional consequence of binding, it's essential to understand the downstream signaling cascade. Opioid receptors are canonical Gi/o-coupled G-protein coupled receptors (GPCRs). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). 6β-naltrexol acts as a neutral antagonist, meaning it binds to the receptor and blocks agonists without affecting the receptor's basal signaling activity.[3][9]

Caption: 6β-Naltrexol binding to the MOR, blocking agonist action.

Section 2: A Validated Experimental Protocol

This section outlines a robust, self-validating workflow for determining the Ki of 6β-naltrexol at human mu (μ), delta (δ), and kappa (κ) opioid receptors.

Experimental Workflow Diagram

Caption: Step-by-step workflow for in vitro binding affinity determination.

Essential Materials and Reagents

-

Receptor Sources: Cell membranes from HEK293 or CHO cells stably expressing high levels of the recombinant human μ-, δ-, or κ-opioid receptor.

-

Test Compound: 6β-Naltrexol HCl, dissolved in assay buffer.

-

Radioligands (Specific Activity > 30 Ci/mmol):

-

μ-opioid receptor (MOR): [³H]-DAMGO (selective agonist)

-

δ-opioid receptor (DOR): [³H]-Naltrindole (selective antagonist)

-

κ-opioid receptor (KOR): [³H]-U69,593 (selective agonist)

-

-

Non-specific Binding (NSB) Determinate: Naloxone (10 µM final concentration), a non-selective antagonist.

-

Buffers:

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 at room temperature.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

-

Equipment: 96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine), cell harvester, liquid scintillation counter, multi-channel pipettors.

Step-by-Step Methodology

-

Cell Culture: Grow cells expressing the receptor of interest to ~90% confluency. Expertise Note: Harvesting during log-phase growth ensures optimal receptor expression and membrane integrity.

-

Harvesting: Gently scrape cells into ice-cold PBS, pellet by centrifugation (1,000 x g, 5 min, 4°C).

-

Lysis: Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or Polytron homogenizer. This step mechanically ruptures the cells to release the membranes.

-

Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. This pellets the cell membranes while leaving cytosolic components in the supernatant.

-

Washing: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the centrifugation. This wash step is critical to remove residual endogenous ligands and proteases.

-

Quantification & Storage: Resuspend the final pellet in a known volume of assay buffer containing a cryoprotectant (e.g., 10% sucrose). Determine the protein concentration using a BCA or Bradford assay.[10] Aliquot and store at -80°C. This ensures consistency across multiple experiments.

-

Reagent Preparation: Thaw membrane aliquots on ice. Prepare serial dilutions of 6β-naltrexol (e.g., from 100 µM to 10 pM). Prepare the radioligand solution in assay buffer at 2x the final desired concentration (typically at or below its Kd value).

-

Assay Plate Setup (in triplicate): In a 96-well plate, add components in the order listed to a final volume of 200 µL.

-

Total Binding Wells: 100 µL assay buffer + 50 µL radioligand solution + 50 µL membrane suspension.

-

Non-Specific Binding (NSB) Wells: 50 µL Naloxone (40 µM stock) + 50 µL assay buffer + 50 µL radioligand solution + 50 µL membrane suspension.

-

Competition Wells: 50 µL of each 6β-naltrexol dilution + 50 µL assay buffer + 50 µL radioligand solution + 50 µL membrane suspension.

-

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation. Trustworthiness Note: The incubation time must be sufficient to ensure binding has reached equilibrium. This should be empirically determined in preliminary kinetic assays.[4]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked filter plate using a cell harvester. Immediately wash the filters 3-4 times with ice-cold wash buffer. This rapid process is crucial to prevent dissociation of the radioligand from the receptor.

-

Detection: Dry the filter mat. Add liquid scintillation cocktail to each well and quantify the bound radioactivity in a liquid scintillation counter, which measures disintegrations per minute (DPM).

Section 3: Data Analysis and Validation

Data Transformation

-

Calculate Specific Binding: For each data point, subtract the average DPM from the NSB wells from the DPM of the competition or total binding wells. Specific Binding = Total DPM - Average NSB DPM

-

Normalize Data: Express the specific binding at each concentration of 6β-naltrexol as a percentage of the total specific binding (where no competitor is present). % Specific Binding = (Specific Binding at [6β-Naltrexol] / Total Specific Binding) * 100

IC50 and Ki Determination

-

Non-Linear Regression: Plot % Specific Binding against the log concentration of 6β-naltrexol. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism).

-

IC50 Extraction: The software will calculate the IC50 value directly from the curve fit.

-

Ki Calculation: Apply the Cheng-Prusoff equation using the calculated IC50 and the known Kd and concentration ([L]) of the radioligand used for that specific receptor assay.

Data Presentation and Interpretation

Quantitative data must be presented clearly for comparative analysis. The binding affinity of 6β-naltrexol demonstrates selectivity for the μ-opioid receptor over the κ- and δ-subtypes.

Table 1: In Vitro Opioid Receptor Binding Profile of 6β-Naltrexol

| Receptor Subtype | Representative Radioligand | Binding Affinity (Ki) in nM | Selectivity Ratio (KOR Ki / MOR Ki) | Selectivity Ratio (DOR Ki / MOR Ki) |

| μ-Opioid (MOR) | [³H]-DAMGO | 2.12[3] | - | - |

| κ-Opioid (KOR) | [³H]-U69,593 | 7.24[3] | ~3.5-fold | - |

| δ-Opioid (DOR) | [³H]-Naltrindole | 213[3] | - | ~100-fold |

Data sourced from published literature for illustrative purposes. Experimental results should be populated in a similar table.

References

-

Wikipedia. 6β-Naltrexol. Wikipedia.[Link]

-

Canadian Society of Pharmacology and Therapeutics (CSPT). Cheng-Prusoff Equation. CSPT Glossary of Pharmacology.[Link]

-

Porter, S. J., Somogyi, A. A., & White, J. M. (2002). In Vivo and in Vitro Potency Studies of 6beta-naltrexol, the Major Human Metabolite of Naltrexone. Addiction Biology, 7(2), 219-225. [Link]

-

Leff, P. (1995). The determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of Pharmacological and Toxicological Methods, 33(2), 97-105. [Link]

-

Krippendorff, B. F., et al. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771-779. [Link]

-

Limbird, L. E. (2004). GPCR-radioligand binding assays. Methods in Molecular Biology, 259, 55-62. [Link]

-

Welch, S. P., et al. (2012). Conformational analysis of 6α- and 6β-naltrexol and derivatives and relationship to opioid receptor affinity. Journal of Chemical Information and Modeling, 52(2), 391-395. [Link]

-

Webster, L. R., et al. (2011). 6β-naltrexol, a peripherally selective opioid antagonist that inhibits morphine-induced slowing of gastrointestinal transit: an exploratory study. Pain Medicine, 12(12), 1727-1737. [Link]

-

Pelotte, A. L., et al. (2009). Design, synthesis, and characterization of 6β-naltrexol analogs, and their selectivity for in vitro opioid receptor subtypes. Bioorganic & Medicinal Chemistry Letters, 19(12), 3233-3236. [Link]

-

Chem Help ASAP. Ki, IC50, & the Cheng-Prusoff equation. YouTube.[Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience Resources.[Link]

-

Drug Enforcement Administration. Schedules of Controlled Substances: Removal of 6β-naltrexol From Control. Federal Register.[Link]

-

Porter, S. J., Somogyi, A. A., & White, J. M. (2002). In vivo and in vitro potency studies of 6β-naltrexol, the major human metabolite of naltrexone. Addiction Biology, 7(2), 219-225. [Link]

-

Drugs.com. What is the mechanism of action for naltrexone?. Drugs.com.[Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

-

Welch, S. P., et al. (2012). Conformational Analysis of 6α- and 6β-Naltrexol and Derivatives and Relationship to Opioid Receptor Affinity. ResearchGate.[Link]

-

Somogyi, A. A., et al. (2001). Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol. British Journal of Clinical Pharmacology, 51(4), 333-339. [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.[Link]

-

Wang, D., et al. (2001). Different Effects of Opioid Antagonists on μ-, δ-, and κ-Opioid Receptors with and without Agonist Pretreatment. Journal of Pharmacology and Experimental Therapeutics, 297(3), 1021-1031. [Link]

Sources

- 1. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. multispaninc.com [multispaninc.com]

- 6. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pharmacologycanada.org [pharmacologycanada.org]

- 9. Federal Register :: Schedules of Controlled Substances: Removal of 6β-naltrexol From Control [federalregister.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

Navigating the In Vivo Journey of 6β-Naltrexol: A Pharmacokinetic Guide for Researchers

Foreword: Understanding the Significance of 6β-Naltrexol

6β-naltrexol, the major and active metabolite of the opioid antagonist naltrexone, plays a crucial role in the therapeutic efficacy of its parent drug.[1][2] Naltrexone is a cornerstone in the management of opioid and alcohol dependence.[1] Its longer duration of action compared to naloxone is, in part, attributed to the pharmacokinetic profile of 6β-naltrexol.[1][2] This guide provides an in-depth technical exploration of the pharmacokinetic profile of 6β-naltrexol across various preclinical animal models, offering valuable insights for researchers and drug development professionals in the fields of pharmacology and addiction science. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this key metabolite is paramount for optimizing dosing strategies and predicting clinical outcomes.

Section 1: The Pharmacokinetic Landscape of 6β-Naltrexol in Preclinical Models

The in vivo behavior of 6β-naltrexol has been characterized in several animal models, including mice, rats, dogs, and non-human primates. These studies reveal species-specific differences in its pharmacokinetic profile, which are critical for extrapolating data to human clinical scenarios.

Absorption and Bioavailability

Following oral administration of naltrexone, 6β-naltrexol is formed through extensive first-pass metabolism in the liver.[3][4] This results in significantly higher plasma concentrations of 6β-naltrexol compared to the parent drug.[3][4] While direct oral administration of 6β-naltrexol has been explored, much of the existing data pertains to its formation from naltrexone.

Distribution

6β-naltrexol exhibits a wide distribution throughout the body. While it is considered a peripherally selective opioid antagonist, it can cross the blood-brain barrier and exert effects on the central nervous system.[3][5] However, its central nervous system (CNS) penetration is more limited compared to naltrexone.[3] Studies in mice have shown that 6β-naltrexol is less potent than naltrexone in blocking the CNS effects of opioids, but nearly equipotent in antagonizing their peripheral effects, such as on gastrointestinal transit.[6]

Metabolism and Excretion

The primary route of naltrexone metabolism is the reduction of the 6-keto group by cytosolic dihydrodiol dehydrogenases to form 6β-naltrexol.[3][4] This biotransformation is a key determinant of the overall pharmacokinetic profile of naltrexone therapy. Both naltrexone and 6β-naltrexol, along with their conjugated metabolites, are primarily excreted in the urine.[7] Studies in rhesus monkeys have indicated good absorption of naltrexone from solution, with a significant portion of the dose recovered in the urine as naltrexone and its metabolites.[7]

Comparative Pharmacokinetics Across Species

Significant variability in the pharmacokinetic parameters of 6β-naltrexol has been observed across different animal species. This underscores the importance of selecting appropriate animal models for preclinical studies.

| Parameter | Mouse | Rat | Dog | Rhesus Monkey |

| Route of Administration | IV, PO | IP | IM | IV, PO |

| Peak Plasma Concentration (Cmax) | Data not consistently reported for direct administration | Data not consistently reported for direct administration | ~80 ng/mL (0.2 mg/kg IM)[8] | Data varies with naltrexone dose |

| Time to Peak Concentration (Tmax) | Slower to peak effect than naltrexone[6] | N/A | ~0.2 h (0.2 mg/kg IM)[8] | N/A |

| Area Under the Curve (AUC) | N/A | N/A | ~170 ng·h/mL (0.2 mg/kg IM)[8] | N/A |

| Elimination Half-life (t1/2) | Longer duration of action than naltrexone[1][2] | N/A | ~5 h (0.2 mg/kg IM)[8] | Slower decline than naltrexone[7] |

| Potency (relative to naltrexone) | 5- to 13-fold less potent in blocking CNS effects[6] | ~25 times less potent in reducing ethanol consumption[9] | N/A | 71- to 100-fold less potent as an antagonist[10][11] |

Section 2: Experimental Protocols for In Vivo Pharmacokinetic Assessment

The following section outlines a generalized, step-by-step methodology for conducting a pharmacokinetic study of 6β-naltrexol in a rodent model. This protocol is a composite based on standard practices in the field and should be adapted based on specific research questions and institutional guidelines.

Animal Model Selection and Acclimation

-

Species and Strain: Select an appropriate rodent model (e.g., Sprague-Dawley rats or CD-1 mice). Justify the choice based on historical data and the specific aims of the study.

-

Acclimation: Allow animals to acclimate to the laboratory environment for at least one week prior to the experiment to minimize stress-related physiological changes. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

Drug Preparation and Administration

-

Formulation: Prepare 6β-naltrexol in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline). The formulation should be sterile and pyrogen-free for parenteral administration.

-

Dosing: Administer the drug via the desired route (e.g., intravenous, intraperitoneal, or oral gavage). The dose should be calculated based on the animal's body weight.

Blood Sample Collection

-

Methodology: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing. Common collection sites include the tail vein, saphenous vein, or via cardiac puncture for a terminal sample.

-

Processing: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

-

Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for Quantification

-

Technique: Utilize a validated bioanalytical method, such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the sensitive and specific quantification of 6β-naltrexol in plasma samples.[12][13][14]

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction to isolate 6β-naltrexol and an internal standard from the plasma matrix.[12][13]

-

Chromatography and Detection: Separate the analytes using a suitable HPLC column and detect them using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.[13]

Pharmacokinetic Data Analysis

-

Software: Use specialized pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data.

-

Modeling: Fit the data to an appropriate pharmacokinetic model (e.g., a one- or two-compartment model) to determine key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).[8]

Section 3: Visualizing Key Processes

Metabolic Conversion of Naltrexone to 6β-Naltrexol

Caption: Metabolic pathway of naltrexone to its major active metabolite, 6β-naltrexol.

Experimental Workflow for a Pharmacokinetic Study

Sources

- 1. In vivo and in vitro potency studies of 6beta-naltrexol, the major human metabolite of naltrexone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. 6β-Naltrexol - Wikipedia [en.wikipedia.org]

- 4. Kinetics and inhibition of the formation of 6β-naltrexol from naltrexone in human liver cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo characterization of 6beta-naltrexol, an opioid ligand with less inverse agonist activity compared with naltrexone and naloxone in opioid-dependent mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6beta-naltrexol preferentially antagonizes opioid effects on gastrointestinal transit compared to antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disposition and pharmacokinetics of naltrexone after intravenous and oral administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacokinetics of 6beta-naltrexol after single and multiple intramuscular injections in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Differential in vivo potencies of naltrexone and 6beta-naltrexol in the monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparison of naltrexone, 6alpha-naltrexol, and 6beta-naltrexol in morphine-dependent and in nondependent rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of naltrexone and its metabolite 6-beta-naltrexol in serum with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Simultaneous analysis of naltrexone and its major metabolite, 6-beta-naltrexol, in human plasma using liquid chromatography-tandem mass spectrometry: Application to a parent-metabolite kinetic model in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative analysis of naltrexone and 6beta-naltrexol in human, rat, and rabbit plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with application to the pharmacokinetics of Depotrex in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

6β-Naltrexol: A Technical Guide to a Peripherally Selective, Neutral Opioid Antagonist

Executive Summary

Opioid analgesics are mainstays in pain management, but their utility is often limited by significant peripheral side effects, most notably opioid-induced constipation (OIC). The development of peripherally acting µ-opioid receptor antagonists (PAMORAs) has offered a targeted solution, aiming to mitigate these adverse effects without compromising central analgesia. This technical guide provides an in-depth examination of 6β-Naltrexol, the primary active metabolite of naltrexone, and delineates its unique pharmacological profile as a peripherally selective, neutral opioid antagonist. We will explore its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the preclinical and clinical evidence supporting its potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of 6β-Naltrexol's scientific underpinnings and its distinction from other opioid antagonists.

The Clinical Challenge: Opioid-Induced Peripheral Adverse Effects

Opioid receptors are widely distributed not only in the central nervous system (CNS) but also throughout the periphery, including the enteric nervous system (ENS) of the gastrointestinal (GI) tract.[1] Agonism of these peripheral µ-opioid receptors is the primary driver of debilitating side effects, such as OIC, which affects a vast majority of patients on long-term opioid therapy.[2] These side effects can lead to poor patient compliance, reduced quality of life, and the need for additional medical interventions.[1] The ideal therapeutic strategy involves selectively blocking these peripheral receptors while allowing opioid agonists to continue exerting their analgesic effects in the CNS. This has led to the development of PAMORAs, a class of drugs designed with physicochemical properties that limit their ability to cross the blood-brain barrier (BBB).[2][3][4]

6β-Naltrexol: A Differentiated Pharmacological Profile

6β-Naltrexol (also known as 6β-hydroxynaltrexone) is the major and active metabolite of the opioid antagonist naltrexone, formed by hepatic dihydrodiol dehydrogenases.[5] Following oral administration of naltrexone, 6β-Naltrexol circulates at concentrations 10- to 30-fold higher than the parent drug due to extensive first-pass metabolism.[5] While initially identified as a contributor to naltrexone's overall antagonist effect, 6β-Naltrexol has been investigated as a standalone therapeutic agent due to two key distinguishing features:

-

Peripheral Selectivity: Its physicochemical properties are thought to limit its passage across the BBB, leading to a preferential blockade of peripheral opioid receptors over those in the CNS.[6][7]

-

Neutral Antagonism: Unlike its parent compound naltrexone, which is an inverse agonist, 6β-Naltrexol acts as a neutral antagonist.[8][9] This means it blocks the receptor from being activated by agonists without suppressing the receptor's basal, ligand-independent signaling activity. This property is crucial as it may reduce the risk of precipitating withdrawal symptoms in opioid-dependent individuals.[5][8]

Physicochemical and Pharmacokinetic Profile

Chemical Properties

-

Molecular Formula: C₂₀H₂₅NO₄[10]

-

Molar Mass: 343.42 g/mol [10]

-

Synthesis: 6β-Naltrexol is produced via the metabolic reduction of the 6-keto group of naltrexone.[6] For research and development, it can be synthesized from naltrexone, with one method reporting a 73% yield.[11] The introduction of the hydroxyl group at the 6β position significantly alters its properties compared to naltrexone.

Pharmacokinetics

The pharmacokinetic profile of 6β-Naltrexol is central to its mechanism of action. Its longer half-life compared to naltrexone suggests a more sustained duration of action.

| Parameter | Value | Source |

| Terminal Half-Life (t½) | ~11.1 - 13 hours | [12][13] |

| Metabolism | Primarily via glucuronidation and renal secretion | [6] |

| Formation | Hepatic cytosolic enzymes (dihydrodiol dehydrogenases) | [5][11] |

| Distribution | Limited capacity to cross the Blood-Brain Barrier | [5][14] |

Pharmacodynamics and Mechanism of Action

Receptor Binding Affinity and Selectivity

6β-Naltrexol demonstrates high affinity for the µ-opioid receptor (MOR), which is the primary target for mediating both analgesia and opioid-induced constipation. Its binding affinity is comparable to, or in some assays greater than, other established antagonists.

| Receptor Subtype | 6β-Naltrexol Kᵢ (nM) | Naltrexone Kᵢ (pM) | Naloxone Kᵢ (pM) | Source |

| µ-Opioid (MOR) | 2.12 | 265 | 420 | [5][15] |

| κ-Opioid (KOR) | 7.24 | - | - | [5] |

| δ-Opioid (DOR) | 213 | - | - | [5] |

| Note: Kᵢ values can vary based on the specific assay used. The pM values for Naltrexone and Naloxone are from a guinea pig ileum assay, highlighting 6β-Naltrexol's high in vitro potency in that model.[15][16] |

The Significance of Neutral Antagonism

Standard opioid antagonists like naltrexone and naloxone are inverse agonists. They not only block agonists from binding but also actively suppress the basal, constitutive signaling of the µ-opioid receptor. In opioid-dependent states, this basal signaling is often upregulated, and its suppression by an inverse agonist can precipitate withdrawal symptoms.[8]

6β-Naltrexol, as a neutral antagonist, competitively blocks the receptor to prevent agonist binding but does not affect this basal signaling.[5][9] This is a critical distinction, suggesting a lower propensity to induce withdrawal, which has been observed in preclinical models.[8]

Figure 1: Ligand interaction with μ-Opioid Receptor (MOR) states.

Evidence for Peripheral Selectivity

The peripheral selectivity of 6β-Naltrexol is attributed to its limited ability to cross the BBB. While it can enter the CNS at sufficient doses, there is a distinct separation in the potency required to elicit peripheral versus central effects.[5][8] Animal studies have demonstrated a 5- to 10-fold separation in potency between its ability to block peripheral (GI transit) versus central (analgesia) opioid effects.[7] This contrasts with naltrexone, which shows no such separation.[5] This selectivity allows 6β-Naltrexol to reverse opioid effects in the gut at doses that do not interfere with pain relief.

Preclinical and Clinical Evidence

In Vitro and In Vivo Studies

Preclinical studies have consistently validated the pharmacological profile of 6β-Naltrexol.

-

In Vitro Potency: In the electrically-stimulated guinea pig ileum model, a classic assay for peripheral opioid activity, 6β-Naltrexol was found to be more potent (Kᵢ = 94 ± 25 pM) than both naloxone (420 ± 150 pM) and naltrexone (265 ± 101 pM).[15][16]

-

In Vivo Selectivity: In the mouse hotplate test, a measure of central analgesic blockade, 6β-Naltrexol was significantly less potent (ID₅₀ = 1300 µg/kg) than naltrexone (ID₅₀ = 7 µg/kg) and naloxone (ID₅₀ = 16 µg/kg).[15][16] This discrepancy between high in vitro peripheral potency and low in vivo central potency provides strong evidence for its peripheral selectivity.

-

Duration of Action: 6β-Naltrexol has a longer duration of antagonist activity (time to 50% decrease = 340 minutes) compared to naltrexone (80 minutes) and naloxone (125 minutes), consistent with its longer pharmacokinetic half-life.[15][16]

Human Clinical Trials

Exploratory clinical trials in human subjects have further substantiated the potential of 6β-Naltrexol for treating OIC.

| Study | Population | Key Findings | Source |

| Exploratory IND Study | 10 healthy, opioid-naïve male volunteers | - Potently blocked morphine-induced slowing of GI transit (ED₅₀ of ~3 mg).- No effect on morphine-induced analgesia (cold pressor test) or pupil constriction at doses up to 20 mg.- Well-tolerated with a mean terminal half-life of 11.1 hours. | [12][17] |

| Proof-of-Concept Trial | 4 subjects on methadone maintenance | - Increased GI activity, evidenced by decreased oral-cecal transit time and prompt laxation at higher doses (0.5 mg and 1.0 mg).- Overall withdrawal effects were minor.- Well-tolerated. | [14] |

Key Experimental Protocols for Assessing Peripheral Antagonism

A critical aspect of developing a PAMORA is demonstrating the separation between peripheral and central effects. The human clinical trials of 6β-Naltrexol employed validated methodologies to achieve this.

Protocol: In Vivo Assessment of Gastrointestinal Transit (Lactulose-Hydrogen Breath Test)

This non-invasive method is used to measure oral-cecal transit time (OCTT), a direct indicator of GI motility.

Causality: Opioids delay the passage of gut contents from the mouth to the cecum. A peripherally acting antagonist is expected to reverse this delay. The test measures the time it takes for the non-absorbable sugar lactulose to reach the cecum, where it is metabolized by bacteria, producing hydrogen gas that is detected in the breath.

Methodology:

-

Baseline: Subjects adhere to a low-fiber diet for 24 hours prior to the test to minimize basal hydrogen production.

-

Drug Administration: Subjects are administered the opioid agonist (e.g., morphine) to induce GI slowing, followed by the investigational drug (6β-Naltrexol) or placebo.[12]

-

Lactulose Challenge: An oral dose of lactulose (e.g., 10 g) is administered.[14]

-

Breath Sampling: Breath samples are collected via a breath analyzer at regular intervals (e.g., every 15 minutes) for several hours.

-

Endpoint: The OCTT is defined as the time from lactulose ingestion to a significant and sustained increase in breath hydrogen concentration.

Figure 2: Workflow for Lactulose-Hydrogen Breath Test.

Protocol: Assessment of Central Opioid Effects (Cold Pressor Test & Pupillometry)

To validate peripheral selectivity, it is essential to show a lack of effect on centrally-mediated opioid actions.

Causality: Opioids produce analgesia (pain relief) and miosis (pupil constriction), both of which are mediated by CNS receptors. An ideal PAMORA should not reverse these effects at doses that are active in the periphery.

Methodology:

-

Cold Pressor Test (Analgesia):

-

A baseline pain threshold and tolerance are established by having the subject immerse their hand in cold water (e.g., 1-2°C).

-

An opioid agonist is administered to produce an analgesic effect, which is confirmed by a subsequent cold pressor test showing increased pain tolerance.

-

6β-Naltrexol or placebo is then administered.

-

Pain tolerance is measured again at set intervals to determine if the antagonist reversed the centrally-mediated analgesia.[12][17]

-

-

Pupillometry (Miosis):

-

Baseline pupil diameter is measured using a pupillometer in a controlled light environment.

-